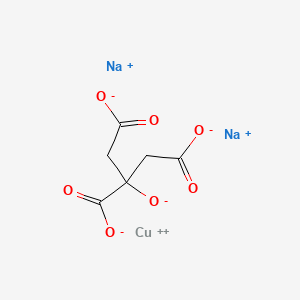
2,5-Diethoxybenzyl alcohol
Übersicht
Beschreibung
2,5-Diethoxybenzyl alcohol, also known as 2,5-Dimethoxybenzyl Alcohol, is a chemical compound with the molecular formula C9H12O3 . It has an average mass of 168.190 Da and a monoisotopic mass of 168.078644 Da . It appears as a clear colorless to light yellow viscous liquid .
Synthesis Analysis
The synthesis of 2,5-Diethoxybenzyl alcohol can be achieved by reacting 3,5-dihydroxybenzyl alcohol, dried potassium carbonate, 18-crown-6, and the corresponding alkyl bromide .Molecular Structure Analysis
The molecular structure of 2,5-Diethoxybenzyl alcohol consists of 9 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C9H12O3/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5,10H,6H2,1-2H3 .Chemical Reactions Analysis
2,5-Diethoxybenzyl alcohol has been used as a starting reagent in the synthesis of [(S)S]-3,6-dimethoxy-2-(p-tolylsulfinyl)-benzaldehyde . It was also used in the synthesis of daunornycinone and in the preparation of pillar[n]arenes (n = 5 or 6) via cyclooligomerization reaction with an appropriate Lewis acid catalyst .Physical And Chemical Properties Analysis
2,5-Diethoxybenzyl alcohol has a molecular weight of 168.1898 . It is a clear colorless to light yellow viscous liquid .Wissenschaftliche Forschungsanwendungen
Enzyme Function and Substrate Specificity
Research on the aryl-alcohol oxidase from the fungus Pleurotus eryngii demonstrates that this enzyme presents wide specificity, showing activity on various types of alcohols, including benzyl and methoxybenzyl alcohols. This highlights the potential use of 2,5-Diethoxybenzyl alcohol in studying enzyme function and substrate specificity in biological systems (Guillén, Martínez & Martínez, 1992).
Photocatalytic Oxidation Studies
2,5-Diethoxybenzyl alcohol can be useful in photocatalytic studies, as seen in research on the oxidation of benzyl alcohol derivatives. The study explored the photocatalytic oxidation of these compounds on a TiO2 photocatalyst under an O2 atmosphere, which can be relevant for applications in green chemistry and environmental remediation (Higashimoto et al., 2009).
Algal Biochemistry and Ecology
Algae such as Odonthalia dentata and Rhodomela confervoides produce bromophenols, closely related to methoxybenzyl alcohols, indicating a potential role of these compounds in algal biochemistry and ecology. These compounds might have applications in exploring natural product chemistry and marine biology (Craigie & Gruenig, 1967).
Molecular Structure Studies
The study of the rotational spectrum of 2-fluorobenzyl alcohol derivatives can be applicable for understanding the molecular structure of similar compounds, including 2,5-Diethoxybenzyl alcohol. Such studies are critical in physical chemistry and molecular physics for understanding intermolecular interactions and molecular dynamics (Evangelisti, Favero & Caminati, 2010).
Safety And Hazards
2,5-Diethoxybenzyl alcohol may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . In case of contact with skin or eyes, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of inhalation, it is advised to move to fresh air immediately . If ingested, it is advised to drink plenty of water and call a physician immediately .
Eigenschaften
IUPAC Name |
(2,5-diethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-3-13-10-5-6-11(14-4-2)9(7-10)8-12/h5-7,12H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQDSCGMPBHENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00399224 | |
| Record name | 2,5-Diethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Diethoxybenzyl alcohol | |
CAS RN |
351002-98-7 | |
| Record name | 2,5-Diethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00399224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(E)-N,N-bis[2-(2-hydroxyethoxy)ethyl]octadec-9-enamide](/img/structure/B1598874.png)





![5-Hydroxy-hexahydro-cyclopenta[b]furan-2-one](/img/structure/B1598887.png)
![2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1598888.png)
![3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid](/img/structure/B1598891.png)
